6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline (MPQ) is a chemical compound that has been of interest to researchers due to its potential as a therapeutic agent. MPQ belongs to the class of quinazoline derivatives, which have been studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis.
Biochemical and Physiological Effects
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been found to inhibit the proliferation and migration of cancer cells. In addition, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its high potency and selectivity. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. One area of research is the development of more efficient synthesis methods for 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. Another area of research is the investigation of the potential use of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline and its potential side effects.
Conclusion
In conclusion, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Future research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-4-phenylquinazoline-2-carboxylic acid ethyl ester. This intermediate is then reacted with methylamine and paraformaldehyde to form 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline.
Eigenschaften
IUPAC Name |
6-methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-14-9-10-17-16(13-14)18(15-7-3-2-4-8-15)21-19(20-17)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOJFNKMCGMQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.